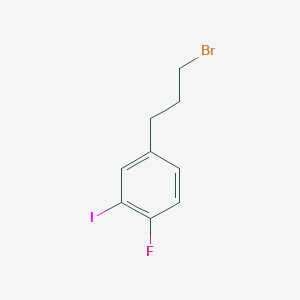
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a benzene derivative followed by the introduction of the bromopropyl group. The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone for the Finkelstein reaction.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(3-Iodopropyl)-4-fluoro-3-iodobenzene, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene exerts its effects involves interactions with various molecular targets. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding and other non-covalent interactions that modulate the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromopropyl)-4-fluorobenzene: Lacks the iodine atom, which can affect its reactivity and applications.
1-(3-Bromopropyl)-3-iodobenzene: Lacks the fluorine atom, leading to different chemical properties.
1-(3-Bromopropyl)-4-iodobenzene: Lacks the fluorine atom, which can influence its biological activity.
Uniqueness
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the benzene ring
Propriétés
Formule moléculaire |
C9H9BrFI |
|---|---|
Poids moléculaire |
342.97 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-1-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
Clé InChI |
DZPQMKNYDLKYRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCBr)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)


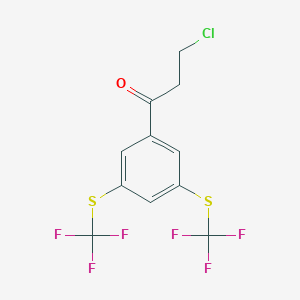
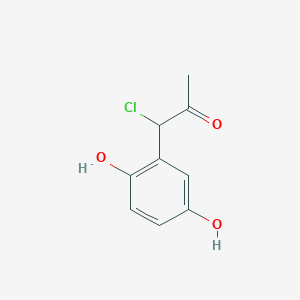

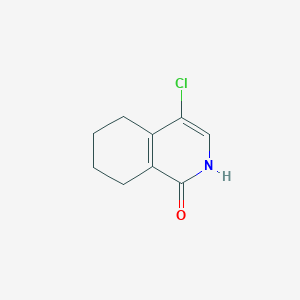

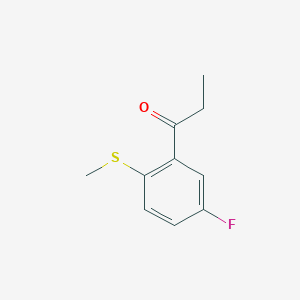

![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)
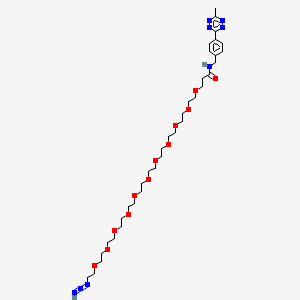

![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
